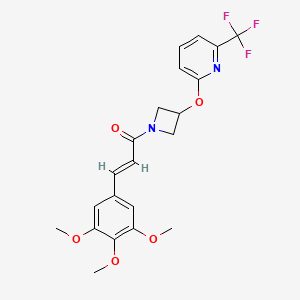

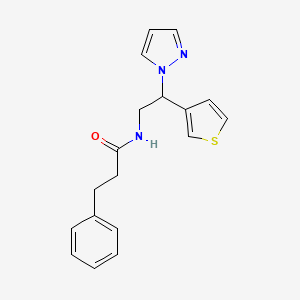

![molecular formula C8H5LiN2O2 B2942923 Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 2551115-88-7](/img/structure/B2942923.png)

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate” is a compound that belongs to the class of pyrrolopyrazine derivatives . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The transition-metal-free strategy was described for the preparation of pyrrolo [1,2-a] pyrazines with various enones .Molecular Structure Analysis

The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry of Pyrrolo[1,2-a]pyrazine

A study by Mínguez et al. (1996) delves into the synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole, exploring its basic chemistry through electrophilic substitution, addition of organolithium reagents, metalation with lithium diisopropylamide, and more. The formation of salts by quaternization and subsequent reactions underline the compound's versatility in creating dipyrrolo[1,2-a]pyrazines and related heterocyclic structures Mínguez et al., 1996.

Tetrahydropyrido[3,4-b]pyrazine Synthesis

Liu Ling-jun (2010) reports on converting pyrido[3,4-b]pyrazine into ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate through a lithium borohydride catalyzed reduction, marking a critical step in the compound's preparation. This process exemplifies the compound's potential in creating diverse molecular structures Liu Ling-jun, 2010.

Octahydropyrrolo[1,2-a]pyrazine Synthesis

A novel synthesis route for octahydropyrrolo[1,2-a]pyrazines, components of several drugs, is explored by Likhosherstov et al. (1993), highlighting an accessible method starting from 3,4-dihydropyrrolo[1,2-a]pyrazines. This work provides insights into the hydrogenation process, contributing to the synthesis of structurally significant drug fragments Likhosherstov et al., 1993.

Lithium Trihydroxy/Triisopropoxy-2-pyridylborate Salts

The synthesis and application of pyridyl lithium trihydroxy and triisopropoxy 2-borate salts (LTBS) for use in Suzuki–Miyaura cross-coupling reactions are detailed by Chen et al. (2012). These LTBS reagents offer a stable alternative for cross-coupling, demonstrating the compound's utility in enhancing chemical synthesis methods Chen et al., 2012.

Lithium Salts Selective Ion Pair Receptor

The selective binding and extraction of lithium salts by a hemispherand-strapped calix[4]pyrrole, as researched by He et al. (2016), showcases the compound's potential in selective ion recognition and extraction. This research underscores the importance of lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate derivatives in creating materials for specific ion targeting He et al., 2016.

Wirkmechanismus

Target of Action

Lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolo[1,2-a]pyrazine derivatives generally interact with their targets to exert various biological activities . More research is needed to elucidate the specific interactions between this compound and its targets.

Result of Action

Pyrrolo[1,2-a]pyrazine derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities, suggesting that they may have a broad impact on cellular functions .

Eigenschaften

IUPAC Name |

lithium;pyrrolo[1,2-a]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.Li/c11-8(12)7-6-2-1-4-10(6)5-3-9-7;/h1-5H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFDEVNKXHNGLO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=CN=C(C2=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

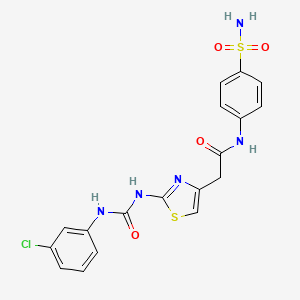

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2942842.png)

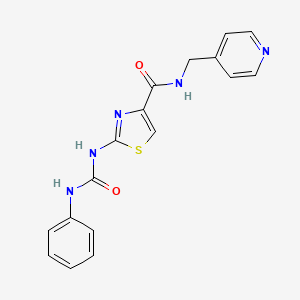

![9-cyclohexyl-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942843.png)

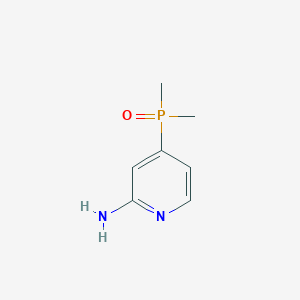

![5-Methyl-imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2942849.png)

![2-Amino-N-[(4-cyanophenyl)methyl]acetamide;hydrochloride](/img/structure/B2942852.png)

![2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2942856.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)

![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine](/img/structure/B2942859.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)